molecular formula C20H20O6 B047163 Xanthoxylol CAS No. 111407-29-5

Xanthoxylol

Cat. No. B047163
M. Wt: 356.4 g/mol
InChI Key: VBIRCRCPHNUJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthoxylol is a natural compound that belongs to the class of alkylphenols. It is found in the seeds and bark of the Zanthoxylum plant species, which is commonly known as the Sichuan pepper. Xanthoxylol has shown potential in various scientific research applications due to its unique properties.

Scientific Research Applications

Obesity-Induced Inflammatory Responses

Xanthoangelol, a compound related to Xanthoxylol, has been studied for its potential to alleviate obesity-induced inflammation, which is significant in the pathogenesis of insulin resistance and type 2 diabetes (Li et al., 2016).

Cancer Chemoprevention

Xanthohumol, another Xanthoxylol-related compound, exhibits anticarcinogenic properties with a broad spectrum of inhibitory mechanisms at various stages of carcinogenesis. It modulates enzyme activity involved in carcinogen metabolism, scavenges reactive oxygen species, and inhibits DNA synthesis and cell cycle progression (Gerhauser et al., 2002).

Neuroprotective Effects

Xanthohumol shows potential neuroprotective activity in ischemic stroke models in rats. It attenuates cerebral ischemia, improves neurobehavioral deficits, and inhibits inflammatory responses and apoptosis (Yen et al., 2012).

Metabolic Syndrome Improvement

In diet-induced obese mice, Xanthohumol improves dysfunctional glucose and lipid metabolism. It decreases body weight gain, plasma glucose, triglycerides, cholesterol levels, and markers of systemic inflammation (Miranda et al., 2016).

Antibacterial Effects

Xanthoangelol exhibits antibacterial effects against Gram-positive bacterial pathogens, affecting bacterial membrane integrity and leading to cell lysis. It shows potential as a new antimicrobial agent against drug-resistant Gram-positive pathogens (Meier et al., 2019).

Chemotherapeutic Properties

Xanthoangelol induces cell death in hepatocellular carcinoma through mechanisms involving pyroptosis and apoptosis. It activates pathways like NLRP3/Caspase-1/GSDMD, suggesting its potential as a therapeutic agent for cancer treatment (Pang et al., 2021).

Allelopathic Substance

Xanthoxyline, derived from Zanthoxylum limonella, exhibits allelopathic effects on plant growth, inhibiting seed germination and affecting mitotic activity in plant cells. This suggests its potential application in agriculture as a natural herbicide (Charoenying et al., 2010).

Hepatic Inflammation and Fibrosis

Xanthohumol inhibits hepatic inflammation and fibrosis, offering potential for the prevention or treatment of chronic liver diseases such as non-alcoholic steatohepatitis (Dorn et al., 2010).

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIRCRCPHNUJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912149
Record name 4-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthoxylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Xanthoxylol

CAS RN

111407-29-5, 54983-95-8
Record name Xanthoxylol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111407295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanthoxylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 - 142 °C
Record name Xanthoxylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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